N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide
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Overview
Description
“N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-methoxyacetamide” is a compound with the molecular formula C29H26N4O3S . It has a molecular weight of 510.6 g/mol . The compound has a complex structure that includes a benzimidazole ring, a piperidine ring, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a benzimidazole ring, a piperidine ring, and a sulfonyl group . The insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties led to a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .Physical and Chemical Properties Analysis
This compound has a molecular weight of 510.6 g/mol and a molecular formula of C29H26N4O3S . It has a topological polar surface area of 104 Ų and a complexity of 891 . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 5 rotatable bonds .Scientific Research Applications
Synthesis and Antibacterial Study
A study highlighted the synthesis of N-substituted derivatives of a similar compound, focusing on their antibacterial activities. The research involved synthesizing a series of compounds through a series of steps, starting with benzenesulfonyl chloride and ethyl isonipecotate, leading to target compounds with moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antinociceptive Pharmacology
Another study explored the antinociceptive pharmacology of a novel nonpeptidic B1 antagonist, demonstrating high affinity for human and mouse B1 receptors. This compound showed significant antinociceptive actions in various pain models, suggesting its utility for treating inflammatory pain states and some aspects of neuropathic pain (Porreca et al., 2006).
Serotonin 4 Receptor Agonists
Research on benzamide derivatives as selective serotonin 4 receptor agonists revealed that certain derivatives enhanced gastric emptying and increased defecation frequency, showing potential as novel prokinetic agents with reduced side effects. This highlights the compound's role in developing treatments for gastrointestinal motility disorders (Sonda et al., 2004).
Antimicrobial and Anticonvulsant Agents
Synthesis of heterocyclic compounds incorporating a sulfonamide moiety, aiming for antimicrobial and anticonvulsant applications, demonstrated that some derivatives exhibit potent antimicrobial activity and significant anticonvulsant effects. This research underscores the compound's versatility in creating therapeutic agents (Farag et al., 2012).
Novel Thiazole, Pyridone, and Pyrazole Derivatives
A study focused on synthesizing novel thiazole, pyridone, and pyrazole derivatives bearing a biologically active sulfonamide moiety for antimicrobial evaluation. These compounds showed promising antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Darwish et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as N-(4-{[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methoxyacetamide, is a derivative of imidazole . Imidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the targets they interact with . They can exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives can affect a variety of biochemical pathways due to their ability to interact with different proteins and enzymes
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Given the broad range of activities exhibited by imidazole derivatives , the compound could potentially have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the derivative .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-29-14-20(26)22-16-6-8-17(9-7-16)30(27,28)25-12-10-15(11-13-25)21-23-18-4-2-3-5-19(18)24-21/h2-9,15H,10-14H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCBCJKHLLRPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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